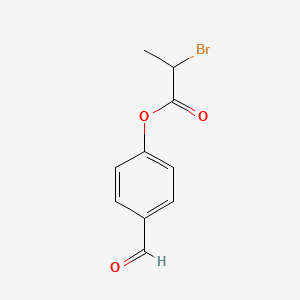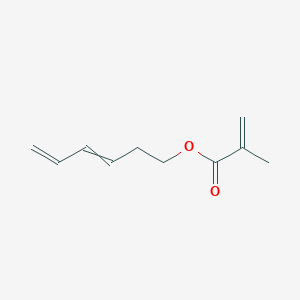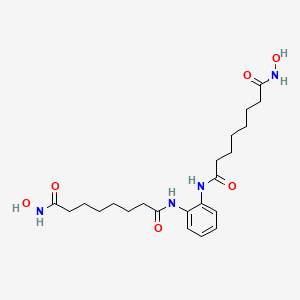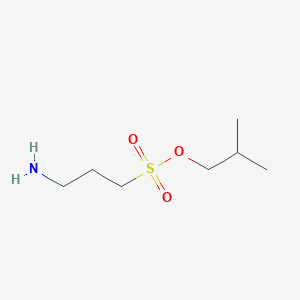![molecular formula C8H4N2O2 B14211840 [1,2]Oxazolo[3,4-e][2,1]benzoxazole CAS No. 831222-24-3](/img/structure/B14211840.png)
[1,2]Oxazolo[3,4-e][2,1]benzoxazole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
[1,2]Oxazolo[3,4-e][2,1]benzoxazole is a heterocyclic aromatic compound that features a fused ring system combining oxazole and benzoxazole moieties
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of [1,2]Oxazolo[3,4-e][2,1]benzoxazole typically involves the cyclization of appropriate precursors under specific conditions. One common method is the reaction of 2-aminophenol with aldehydes or ketones, followed by cyclization to form the benzoxazole ring. The oxazole ring can then be introduced through further cyclization reactions involving suitable reagents such as isothiocyanates or ortho-esters .
Industrial Production Methods
Industrial production of this compound may involve the use of metal catalysts or nanocatalysts to enhance reaction efficiency and yield. Ionic liquid catalysts and other eco-friendly techniques are also explored to make the process more sustainable .
Analyse Des Réactions Chimiques
Types of Reactions
[1,2]Oxazolo[3,4-e][2,1]benzoxazole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Electrophilic and nucleophilic substitution reactions are common, with reagents like halogens or nucleophiles such as amines and thiols.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Halogens, amines, thiols.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxazole derivatives, while substitution reactions can introduce various functional groups into the compound .
Applications De Recherche Scientifique
[1,2]Oxazolo[3,4-e][2,1]benzoxazole has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an antimicrobial and anticancer agent.
Medicine: Explored for its pharmacological activities, including anti-inflammatory and antiviral properties.
Industry: Utilized in the development of optical brighteners and other functional materials
Mécanisme D'action
The mechanism of action of [1,2]Oxazolo[3,4-e][2,1]benzoxazole involves its interaction with specific molecular targets and pathways. The compound’s planar structure allows it to engage in π-π stacking and hydrogen bonding interactions with biological targets. These interactions can inhibit enzymes or disrupt cellular processes, leading to its observed biological effects .
Comparaison Avec Des Composés Similaires
Similar Compounds
Oxazole: A five-membered ring with one oxygen and one nitrogen atom.
Isoxazole: Similar to oxazole but with the oxygen and nitrogen atoms in different positions.
Benzoxazole: A fused ring system combining benzene and oxazole.
Benzisoxazole: Similar to benzoxazole but with the nitrogen atom in a different position.
Uniqueness
[1,2]Oxazolo[3,4-e][2,1]benzoxazole is unique due to its specific fused ring structure, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various applications, particularly in medicinal chemistry and materials science .
Propriétés
Numéro CAS |
831222-24-3 |
|---|---|
Formule moléculaire |
C8H4N2O2 |
Poids moléculaire |
160.13 g/mol |
Nom IUPAC |
[1,2]oxazolo[3,4-e][2,1]benzoxazole |
InChI |
InChI=1S/C8H4N2O2/c1-2-7-6(4-12-9-7)8-5(1)3-11-10-8/h1-4H |
Clé InChI |
WMXJZOMFHMZNNL-UHFFFAOYSA-N |
SMILES canonique |
C1=CC2=NOC=C2C3=NOC=C31 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2-benzoyl-N-[(2S)-1-oxo-3-phenylpropan-2-yl]cyclohexane-1-carboxamide](/img/structure/B14211764.png)


![Pyrimidine, 2-[(1-cyclopentyl-4-piperidinyl)oxy]-5-(6-methyl-3-pyridinyl)-](/img/structure/B14211787.png)

![1-[2-(6-Phenyl-1,2,4-triazin-3-yl)ethyl]-1H-indole](/img/structure/B14211799.png)

![1,1'-[[1,1'-Biphenyl]-3,3'-diylbis(methylene)]bis(4-acetylpyridin-1-ium)](/img/structure/B14211810.png)

![1-[4-(4-Bromophenyl)piperazin-1-YL]decan-1-one](/img/structure/B14211821.png)


![4-{[4-(But-3-en-1-yl)-2-fluorophenyl]ethynyl}-2,6-difluorobenzonitrile](/img/structure/B14211831.png)
